molecular formula C10H9NO4S B13264649 Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate

Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B13264649
M. Wt: 239.25 g/mol
InChI Key: BQNQTRJDSHIOKA-UHFFFAOYSA-N
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Description

Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate is an organic compound with the molecular formula C10H9NO4S This compound is known for its unique structure, which includes a thieno[3,2-b]pyridine core substituted with hydroxyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridine derivatives .

Scientific Research Applications

Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and methyl groups, in particular, play a crucial role in its interactions with molecular targets .

Biological Activity

Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate (CAS No. 1138325-01-5) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and results from relevant studies.

  • Molecular Formula : C₁₁H₉N₁O₃S
  • Molecular Weight : 239.25 g/mol
  • Structure : The compound features a thieno[3,2-b]pyridine core with hydroxyl and carboxylate functional groups that contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit specific enzymes related to inflammation and cancer progression.
  • Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.

Biological Activity Data

Biological ActivityObservationsReference
AntioxidantExhibited significant scavenging activity against free radicals in vitro.
Enzyme InhibitionInhibited key enzymes involved in inflammatory pathways with IC50 values indicating potency.
NeuroprotectionDemonstrated protective effects against neuronal cell death in models of Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in N27 neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative conditions such as Parkinson's disease.
  • Anti-inflammatory Activity : In a model of acute inflammation, the compound was tested for its ability to reduce inflammatory markers. Results showed a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
  • Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, with observed IC50 values comparable to standard chemotherapeutic agents. Further mechanistic studies are needed to elucidate the pathways involved.

Properties

Molecular Formula

C10H9NO4S

Molecular Weight

239.25 g/mol

IUPAC Name

methyl 7-hydroxy-3-methyl-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate

InChI

InChI=1S/C10H9NO4S/c1-4-3-16-8-6(4)11-9(13)5(7(8)12)10(14)15-2/h3H,1-2H3,(H2,11,12,13)

InChI Key

BQNQTRJDSHIOKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1NC(=O)C(=C2O)C(=O)OC

Origin of Product

United States

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